

# **ELA-14** (human) signaling cascade

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |  |
|----------------------|----------------|-----------|--|--|--|--|
| Compound Name:       | ELA-14 (human) |           |  |  |  |  |
| Cat. No.:            | B2641321       | Get Quote |  |  |  |  |

An In-Depth Technical Guide to the **ELA-14 (Human)** Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ELA-14, also known as Elabela(19-32), is a potent and biologically active peptide fragment of the endogenous hormone ELABELA. This peptide is an agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation and other physiological processes. This technical guide provides a comprehensive overview of the ELA-14 signaling cascade, including quantitative data on receptor interaction and downstream pathway activation, detailed experimental protocols for studying this cascade, and visualizations of the key signaling events.

# **Core Signaling Pathways**

Upon binding to the apelin receptor, ELA-14 initiates a cascade of intracellular signaling events. The primary pathways implicated in ELA-14 signaling are the  $G\alpha i1$ -mediated inhibition of adenylyl cyclase and the  $\beta$ -arrestin-2-dependent pathway. These initial events lead to the modulation of downstream effector kinases, principally the PI3K/AKT and ERK/MAPK pathways, which in turn regulate a variety of cellular processes.

## **ELA-14 Signaling Overview**





Click to download full resolution via product page

Caption: Overview of the ELA-14 signaling cascade upon binding to the apelin receptor.

# **Quantitative Data**

The following tables summarize the key quantitative parameters of ELA-14's interaction with the apelin receptor and its activation of downstream signaling pathways.

Table 1: Receptor Binding Affinity of ELA-14

| Ligand                         | Receptor                    | Assay Type                            | Ki (nM) | Cell Line | Reference |
|--------------------------------|-----------------------------|---------------------------------------|---------|-----------|-----------|
| ELA-14<br>(Elabela(19-<br>32)) | Apelin<br>Receptor<br>(APJ) | Competitive<br>Radioligand<br>Binding | 0.93    | HEK293    | [1][2]    |

Table 2: Functional Activity of ELA-14



| Pathway                     | Assay Type      | EC50 (nM) | Cell Line     | Reference |
|-----------------------------|-----------------|-----------|---------------|-----------|
| Gαi1 Activation             | cAMP Inhibition | 8.6       | Not Specified | [1][2]    |
| β-arrestin-2<br>Recruitment | BRET            | 166       | Not Specified | [1]       |
| Receptor<br>Internalization | Not Specified   | 36        | HEK293        |           |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the study of the ELA-14 signaling cascade are provided below.

# **Competitive Radioligand Binding Assay**

This protocol is used to determine the binding affinity (Ki) of ELA-14 for the apelin receptor.

#### Materials:

- HEK293 cells transiently expressing the human apelin receptor.
- Cell membrane preparations from the transfected cells.
- [125I]-Apelin-13 (radioligand).
- Unlabeled ELA-14 (competitor).
- Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
- Wash buffer (50 mM Tris-HCl, pH 7.5, 0.2% BSA).
- · GF/C glass fiber filter plates.
- Scintillation counter.

#### Procedure:



- Perform a membrane titration to determine the optimal amount of membrane preparation to use.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Apelin-13 and increasing concentrations of unlabeled ELA-14.
- Incubate for 1 hour at room temperature.
- Separate bound from free radioligand by filtration through GF/C filter plates.
- Wash the filters three times with ice-cold wash buffer.
- Measure the radioactivity of the filters using a scintillation counter.
- Calculate the Ki value using competitive binding analysis software.

## **Gαi1 Activation Assay (cAMP Inhibition)**

This assay measures the ability of ELA-14 to activate the G $\alpha$ i1 signaling pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

#### Materials:

- Cells expressing the apelin receptor.
- Forskolin.
- ELA-14.
- cAMP assay kit (e.g., HTRF or AlphaScreen).
- Plate reader compatible with the chosen assay kit.

#### Procedure:

- Seed cells in a 96-well plate and culture overnight.
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.



- Stimulate the cells with a fixed concentration of forskolin and varying concentrations of ELA-14 for 30 minutes at room temperature.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Generate a dose-response curve and calculate the EC50 for cAMP inhibition.

# **β-arrestin-2 Recruitment Assay (BRET)**

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of  $\beta$ -arrestin-2 to the apelin receptor upon ELA-14 stimulation.

#### Materials:

- HEK293 cells.
- Expression vectors for APJ-Rluc8 (BRET donor) and β-arrestin-2-Venus (BRET acceptor).
- Coelenterazine h (luciferase substrate).
- ELA-14.
- BRET-compatible plate reader.

#### Procedure:

- Co-transfect HEK293 cells with the APJ-Rluc8 and β-arrestin-2-Venus expression vectors.
- Seed the transfected cells into a 96-well plate.
- 24 hours post-transfection, replace the medium with a buffer suitable for BRET measurements.
- Add the luciferase substrate Coelenterazine h to the wells.
- Measure the baseline BRET signal.
- Add varying concentrations of ELA-14 to the wells.



- Measure the BRET signal at different time points after agonist addition.
- Calculate the net BRET ratio and generate a dose-response curve to determine the EC50.

## Western Blot for ERK1/2 and AKT Phosphorylation

This method is used to detect the activation of the ERK/MAPK and PI3K/AKT pathways by assessing the phosphorylation status of ERK1/2 and AKT.

#### Materials:

- Cells expressing the apelin receptor.
- ELA-14.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membranes.
- Transfer buffer and apparatus.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT.
- · HRP-conjugated secondary antibodies.
- · ECL substrate.
- Imaging system.

#### Procedure:

• Starve the cells in serum-free medium for several hours.



- Treat the cells with ELA-14 for various time points.
- Lyse the cells and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

# **Experimental Workflows Competitive Radioligand Binding Assay Workflow**





Click to download full resolution via product page

Caption: Workflow for the competitive radioligand binding assay.

# **Western Blot Workflow for Protein Phosphorylation**





Click to download full resolution via product page

Caption: Workflow for Western blot analysis of protein phosphorylation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. New Insights into Arrestin Recruitment to GPCRs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ELA-14 (human) signaling cascade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2641321#ela-14-human-signaling-cascade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.